molecular formula C19H22N2O2 B384996 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol CAS No. 615279-95-3

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol

Cat. No. B384996
CAS RN: 615279-95-3
M. Wt: 310.4g/mol
InChI Key: RZDXWSBXGQPHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol, also known as PBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBE is a benzimidazole derivative that possesses unique biochemical and physiological properties, making it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is not fully understood, but it is believed to involve the chelation of zinc ions. 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has been shown to selectively bind to zinc ions with high affinity, which may result in the modulation of zinc-dependent signaling pathways. Additionally, 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has also been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has been shown to possess various biochemical and physiological effects. In addition to its zinc ion binding and neuroprotective properties, 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has also been shown to possess anti-inflammatory and anti-apoptotic effects. 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has also been shown to modulate the expression of various genes involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol in lab experiments is its high selectivity and sensitivity for zinc ions. Additionally, 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is relatively easy to synthesize and has been optimized for high yield and purity. However, one of the limitations of using 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary when using 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol in lab experiments.

Future Directions

There are many potential future directions for the use of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol in scientific research. One potential direction is the development of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol-based fluorescent probes for monitoring other metal ions, such as copper and iron. Additionally, 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol may also be studied for its potential therapeutic effects in various diseases, such as cancer and diabetes. Further research is also needed to fully understand the mechanism of action of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol and its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol involves the reaction of 2-aminobenzimidazole with 4-phenoxybutyl bromide in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol. This synthesis method has been optimized to yield high purity and high yield of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol.

Scientific Research Applications

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has been studied for its potential applications in various scientific research fields. One of the most promising applications of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol is its use as a fluorescent probe for detecting and imaging intracellular zinc ions. 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has been shown to selectively bind to zinc ions with high affinity, making it an excellent tool for monitoring zinc ion dynamics in living cells. Additionally, 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol has also been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15(22)19-20-17-11-5-6-12-18(17)21(19)13-7-8-14-23-16-9-3-2-4-10-16/h2-6,9-12,15,22H,7-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDXWSBXGQPHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321277
Record name 1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]ethanol

CAS RN

615279-95-3
Record name 1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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